2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
CAS No.: 95697-53-3
Cat. No.: VC3844979
Molecular Formula: C21H17NOS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95697-53-3 |
|---|---|
| Molecular Formula | C21H17NOS |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 1-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one |
| Standard InChI | InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3 |
| Standard InChI Key | JZFXWYPVXGMIKL-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43 |
| Canonical SMILES | CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43 |
Introduction
Structural Characteristics
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Core Structure: The compound is based on 2(1H)-naphthalenone, which is a ketone derivative of naphthalene.
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Substituent: The compound includes a benzothiazole group with an ethylidene linkage, contributing to extended conjugation.
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Molecular Features:
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Likely exhibits strong UV/Vis absorption due to its conjugated system.
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The presence of sulfur and nitrogen in the benzothiazole ring might influence electronic properties.
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Potential Applications
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Optoelectronics:
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Compounds with extended conjugation are often studied for their use in organic light-emitting diodes (OLEDs), solar cells, or other electronic devices.
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Dyes and Pigments:
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The structure suggests potential as a dye or pigment due to its chromophoric nature.
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Biological Activity:
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Benzothiazole derivatives are known for various pharmacological activities, including antimicrobial and anticancer properties.
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Photochemical Studies:
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The compound might be investigated for photostability and fluorescence properties.
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Synthesis Pathways
While specific synthetic details are unavailable, general methods for similar compounds include:
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Condensation Reactions:
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Likely involves the condensation of a naphthalenone derivative with an appropriate benzothiazole precursor.
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Catalysts:
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Acidic or basic catalysts may be used to facilitate the reaction.
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Characterization Techniques
To confirm the structure and properties of this compound, the following methods would typically be employed:
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Spectroscopic Analysis:
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UV/Vis spectroscopy for electronic transitions.
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FTIR spectroscopy to identify functional groups.
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NMR spectroscopy (, ) for structural elucidation.
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Mass Spectrometry:
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To determine molecular weight and fragmentation patterns.
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Crystallography:
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X-ray diffraction (XRD) for precise structural confirmation if crystals are available.
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Thermal Analysis:
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Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for thermal stability.
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Hypothetical Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approximate (to be calculated) |
| Melting Point | To be determined experimentally |
| UV/Vis Absorption Peak | Likely in the visible range |
| Solubility | Soluble in organic solvents like DMSO or chloroform |
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